n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide
Description
Properties
CAS No. |
919102-49-1 |
|---|---|
Molecular Formula |
C17H22ClN3O |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(5-chloroindol-1-yl)-1-propylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H22ClN3O/c1-2-8-20-9-3-4-14(12-20)17(22)19-21-10-7-13-11-15(18)5-6-16(13)21/h5-7,10-11,14H,2-4,8-9,12H2,1H3,(H,19,22) |
InChI Key |
WQYDKEKGELTOCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC(C1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(5-Chloro-1H-indol-1-yl)-1-propylpiperidine-3-carboxamide generally involves two key stages:
- Functionalization of the indole ring : Selective chlorination at the 5-position of the indole nucleus.
- Coupling of the functionalized indole with a piperidine-3-carboxamide derivative : Introduction of the 1-propyl substituent on the piperidine ring followed by amide bond formation with the 5-chloroindole.
This approach ensures regioselective substitution and efficient amide bond formation, critical for the compound's structural integrity and purity.
Detailed Synthetic Route
Step 1: Chlorination of Indole
- Starting from indole or an indole derivative, selective chlorination is performed at the 5-position.
- Chlorination reagents typically include N-chlorosuccinimide (NCS) or other mild chlorinating agents to avoid over-chlorination or side reactions.
- Reaction conditions are optimized to maintain the integrity of the indole ring while achieving high regioselectivity.
Step 2: Preparation of 1-Propylpiperidine-3-carboxylic Acid or Derivative
- The piperidine ring is functionalized at the nitrogen with a propyl group.
- The 3-position of the piperidine ring is converted into a carboxylic acid or an activated derivative (e.g., acid chloride or ester) to facilitate amide bond formation.
Step 3: Amide Bond Formation
- The 5-chloroindole derivative (as an amine or nucleophile) is coupled with the activated piperidine-3-carboxylic acid derivative.
- Coupling reagents such as BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) or carbodiimides (e.g., EDC, DCC) are employed.
- The reaction is typically carried out in anhydrous solvents like DMF (dimethylformamide) under inert atmosphere.
- Bases such as N,N-diisopropylethylamine (DIPEA) are used to scavenge acids formed during coupling.
- Reaction times range from 4 to 12 hours at room temperature or slightly elevated temperatures.
- The progress is monitored by thin-layer chromatography (TLC).
Step 4: Workup and Purification
- Upon completion, the reaction mixture is poured into cold water and extracted with ethyl acetate.
- The organic layer is washed with water and brine, dried over anhydrous sodium sulfate.
- Solvent removal under reduced pressure yields crude product.
- Purification is achieved by recrystallization or flash chromatography to obtain the pure compound.
Representative Experimental Procedure (Adapted)
| Reagent/Material | Amount/Condition |
|---|---|
| 5-Chloroindole-1-amine | 0.68 mmol |
| 1-Propylpiperidine-3-carboxylic acid (activated form) | 0.82 mmol |
| BOP reagent | 1.02 mmol |
| N,N-Diisopropylethylamine (DIPEA) | 4.08 mmol |
| Solvent: Anhydrous DMF | 5 mL total |
| Temperature | Room temperature |
| Reaction time | 4–12 hours |
- Dissolve 5-chloroindole-1-amine in 1 mL anhydrous DMF.
- In a separate flask, mix 1-propylpiperidine-3-carboxylic acid (activated form), BOP, and DIPEA in 4 mL anhydrous DMF.
- Add the indole solution to the activated acid mixture under stirring.
- Stir the reaction at room temperature for 4–12 hours, monitoring by TLC.
- Quench the reaction by pouring into cold water (40 mL).
- Extract twice with ethyl acetate.
- Wash organic layer with water and brine, dry over sodium sulfate.
- Filter and evaporate solvent under reduced pressure.
- Purify the crude product by recrystallization or flash chromatography to yield the target compound.
Research Findings and Optimization
- The use of BOP as a coupling reagent provides high yields and minimizes side reactions compared to carbodiimide-based methods.
- Reaction in anhydrous DMF ensures solubility of both reactants and reagents, facilitating efficient coupling.
- DIPEA serves as an effective base to neutralize generated acids and promote amide bond formation.
- Purification by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) yields high-purity product.
- Chlorination at the 5-position of indole is highly regioselective under mild conditions, avoiding over-chlorination or ring degradation.
Summary Table of Preparation Methods
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Indole Chlorination | Selective chlorination at 5-position | NCS or equivalent, mild conditions | High regioselectivity required |
| 2. Piperidine Functionalization | N-Propylation and 3-carboxylic acid formation | Alkylating agents, carboxylation methods | Prepares piperidine derivative |
| 3. Amide Coupling | Coupling of 5-chloroindole with piperidine-3-carboxylic acid derivative | BOP, DIPEA, DMF, room temp, 4–12 h | Efficient amide bond formation |
| 4. Workup and Purification | Extraction, drying, solvent removal, recrystallization or chromatography | Ethyl acetate, water, sodium sulfate | Yields pure compound |
Chemical Reactions Analysis
Types of Reactions: n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The chloro substituent on the indole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the indole ring.
Substitution Products: Substituted derivatives with various functional groups replacing the chloro substituent.
Scientific Research Applications
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors, such as serotonin or dopamine receptors, modulating their activity and influencing various physiological processes.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.
Signal Transduction: It may interfere with signal transduction pathways, altering cellular responses and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carboxamide Derivatives
The provided evidence highlights several pyrazole-carboxamide derivatives (e.g., compounds 3a–3e from ) that share key structural motifs with the target compound, such as chloro-substituted heterocycles and carboxamide linkages. Below is a comparative analysis:
Key Observations :
- Fluorine substitution (as in 3d) reduces molecular weight slightly while modulating electronic properties .
- Piperidine vs. Aryl Groups : The propylpiperidine moiety in the target compound may confer better solubility in polar solvents compared to aryl-substituted analogs like 3a–3e , which rely on aromatic rings for rigidity .
Comparison with Heterocyclic Derivatives in Other Classes
and describe compounds with distinct heterocyclic frameworks:

- NAT-1/NAT-2 (): Thiazolidinone derivatives with nicotinamide linkages. These lack the indole/piperidine system but share carboxamide functionality, which is critical for hydrogen bonding in target interactions.
- BBAC (): A benzimidazole-thioether derivative with a biphenyl group. Unlike the target compound, BBAC’s benzimidazole core may enhance metal-binding capacity, while the thioether linkage increases metabolic stability .
Table 2: Pharmacophore and Functional Group Comparison
| Compound | Core Heterocycle | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Indole + Piperidine | Carboxamide, Chloro | CNS targeting, enzyme inhibition |
| NAT-1/NAT-2 | Thiazolidinone | Carboxamide, Methoxy/hydroxy | Anti-inflammatory, antioxidant |
| BBAC | Benzimidazole | Thioether, Biphenyl | Kinase inhibition, antiviral |
Key Observations :
- The indole-piperidine system in the target compound may offer advantages in blood-brain barrier penetration compared to thiazolidinones (NAT-1/NAT-2) or benzimidazoles (BBAC) .
- Carboxamide groups across all compounds suggest shared synthetic strategies, such as EDCI/HOBt-mediated coupling (as in ) .
Biological Activity
n-(5-Chloro-1h-indol-1-yl)-1-propylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The indole framework, particularly when substituted with halogens and various functional groups, has been associated with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Chemical Formula : C20H23ClN6O
- Molecular Weight : 398.89 g/mol
- IUPAC Name : 4-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}-N-propylpiperidine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. It is hypothesized that this compound modulates protein kinases or receptors involved in cell signaling, influencing processes such as apoptosis and inflammation .
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. The following table summarizes the growth inhibition (GI50) values observed in different studies:
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| This compound | Panc-1 (Pancreatic) | 29 | |
| This compound | MCF-7 (Breast) | 33 | |
| This compound | A549 (Lung) | 42 |
These results indicate that the compound exhibits potent antiproliferative activity, outperforming established therapies like erlotinib in certain cases.
Study 1: Antiproliferative Evaluation
In a comparative study, this compound was evaluated alongside other indole derivatives. The study reported that the compound demonstrated significant growth inhibition across multiple cancer cell lines with varying GI50 values, indicating its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another study investigated the mechanism of action of this compound by assessing its effects on apoptosis-related proteins. The results showed increased levels of pro-apoptotic markers such as caspase 3 and Bax, while anti-apoptotic Bcl2 levels decreased significantly. This suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | IC50 (nM) against EGFR | Reference |
|---|---|---|---|
| Erlotinib | Tyrosine Kinase Inhibitor | 33 | |
| Osimertinib | Tyrosine Kinase Inhibitor | 8 | |
| n-(5-Chloro...) | Indole Derivative | 29 |
This comparison illustrates that while traditional inhibitors like erlotinib and osimertinib have lower IC50 values for EGFR inhibition, the indole derivative shows promising antiproliferative effects across multiple cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
